

An In-depth Technical Guide to 1-(Phenylsulfonyl)propan-2-one

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Compound of Interest

Compound Name: 1-(Phenylsulfonyl)propan-2-one

Cat. No.: B177098

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Introduction

1-(Phenylsulfonyl)propan-2-one, also known as phenylsulfonylacetone, is a bifunctional organic compound belonging to the class of β -keto sulfones. This scaffold is of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring a ketone and a sulfonyl group separated by a methylene bridge, imparts a distinct reactivity profile that makes it a valuable and versatile building block. The electron-withdrawing nature of both the carbonyl and sulfonyl groups renders the intervening methylene protons acidic, creating a soft nucleophile that is instrumental in the formation of new carbon-carbon bonds.^{[1][2]}

This guide provides a comprehensive technical overview of **1-(Phenylsulfonyl)propan-2-one**, designed for researchers, scientists, and drug development professionals. It delves into its core properties, reliable synthetic protocols, spectroscopic signature, chemical reactivity, and potential applications, grounding all technical claims in authoritative references.

Core Chemical and Physical Properties

The fundamental properties of **1-(Phenylsulfonyl)propan-2-one** are summarized below.

These data are essential for its handling, characterization, and use in quantitative experimental design.

Property	Value	Reference(s)
IUPAC Name	1-(Phenylsulfonyl)propan-2-one	N/A
Common Synonyms	Phenylsulfonylacetone, Benzenesulfonylacetone	[3]
CAS Number	5000-44-2	[4][5]
Molecular Formula	C ₉ H ₁₀ O ₃ S	[3]
Molecular Weight	198.24 g/mol	[4][5]
Appearance	Solid	[3]
SMILES String	CC(=O)CS(=O)(=O)c1ccccc1	[4][5]

Synthesis and Manufacturing

The most direct and widely employed strategy for synthesizing β -keto sulfones is the nucleophilic substitution reaction between an α -halo ketone and a sulfinic salt.^[6] This method is efficient and proceeds under mild conditions, making it ideal for laboratory-scale preparation.

Protocol: Synthesis via Nucleophilic Substitution

This protocol details the synthesis of **1-(Phenylsulfonyl)propan-2-one** from sodium benzenesulfinate and chloroacetone.

Causality: The reaction hinges on the nucleophilic character of the sulfinic anion, which attacks the electrophilic carbon atom bearing the chlorine in chloroacetone. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the S_N2 reaction by solvating the sodium cation without hydrogen-bonding to the nucleophile, thereby enhancing its reactivity.

Materials and Reagents:

- Sodium benzenesulfinate (C₆H₅SO₂Na)
- Chloroacetone (ClCH₂C(O)CH₃)
- Dimethylformamide (DMF), anhydrous

- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

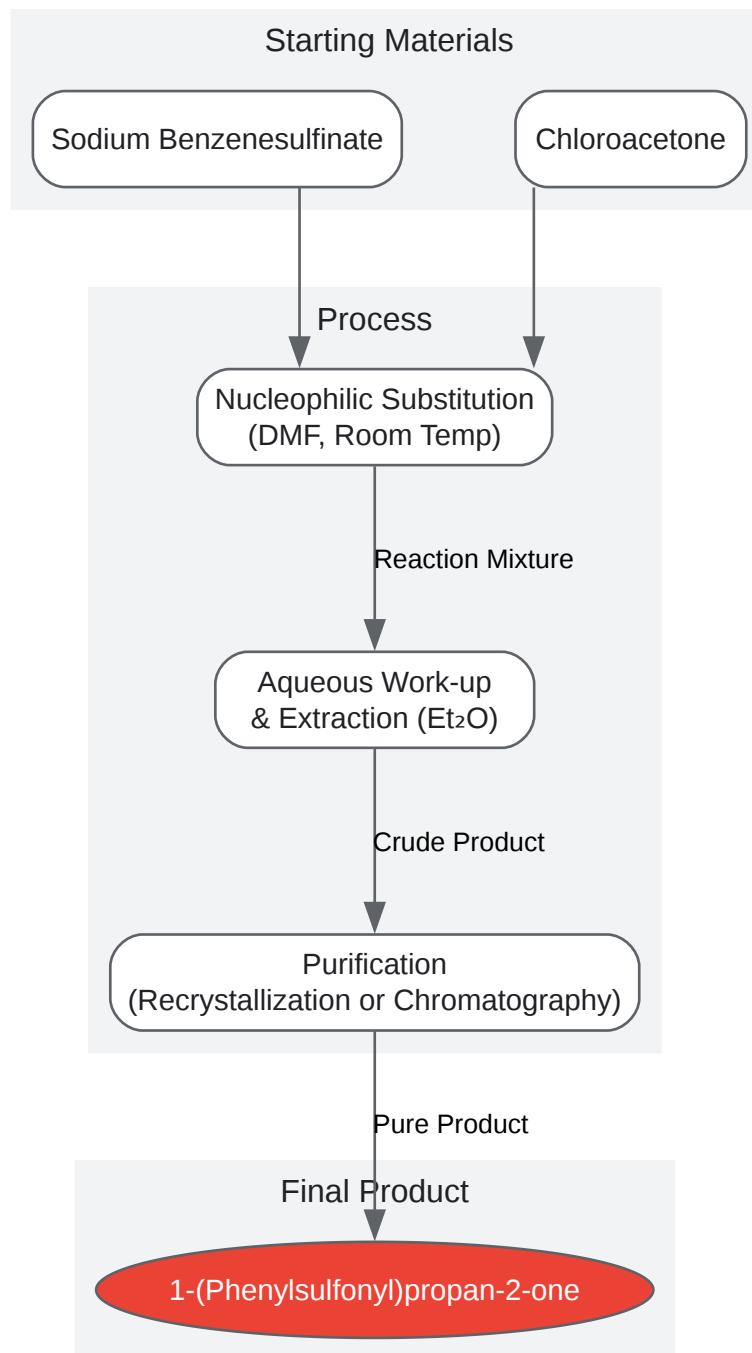
Step-by-Step Methodology:

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium benzenesulfinate (1.0 eq). Add anhydrous DMF to create a stirrable suspension.
- Addition of Electrophile: Add chloroacetone (1.1 eq) dropwise to the suspension at room temperature with vigorous stirring.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
- Work-up and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
- Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO_3 solution, and finally with brine. This removes residual DMF and any acidic byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield pure **1-(Phenylsulfonyl)propan-2-one**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1-(Phenylsulfonyl)propan-2-one**.

Synthesis Workflow of 1-(Phenylsulfonyl)propan-2-one

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Caption: A flowchart of the synthesis of **1-(Phenylsulfonyl)propan-2-one**.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following is a predictive analysis of the key spectroscopic features expected for **1-(Phenylsulfonyl)propan-2-one**, based on established principles of spectroscopy.^{[7][8]}

¹H NMR (Proton Nuclear Magnetic Resonance)

- Phenyl Protons (C₆H₅): A complex multiplet would be expected in the aromatic region, typically between δ 7.5-8.0 ppm. The protons ortho to the electron-withdrawing sulfonyl group will be the most deshielded.
- Methylene Protons (CH₂): A sharp singlet is expected for the two protons on the carbon between the sulfonyl and carbonyl groups. Due to the strong deshielding effect of both adjacent functional groups, this peak would appear significantly downfield, likely in the range of δ 4.0-4.5 ppm.
- Methyl Protons (CH₃): A sharp singlet for the three methyl protons is expected. Being adjacent to the carbonyl group, this peak would be found around δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Carbonyl Carbon (C=O): The ketone carbon is highly deshielded and would appear far downfield, typically $> \delta$ 200 ppm.
- Phenyl Carbons (C₆H₅): Four distinct signals are expected for the aromatic carbons, typically in the δ 125-140 ppm range.
- Methylene Carbon (CH₂): The carbon atom flanked by the sulfonyl and carbonyl groups would be found in the range of δ 60-70 ppm.
- Methyl Carbon (CH₃): The methyl carbon of the acetyl group would appear furthest upfield, likely around δ 30 ppm.

IR (Infrared) Spectroscopy

- C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1710-1730 cm⁻¹, characteristic of an aliphatic ketone.

- S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group: one for the asymmetric stretch around $1300\text{-}1350\text{ cm}^{-1}$ and one for the symmetric stretch around $1120\text{-}1160\text{ cm}^{-1}$.
- C-H Stretch (Aromatic/Aliphatic): Bands will be present above and below 3000 cm^{-1} for the aromatic and aliphatic C-H bonds, respectively.

MS (Mass Spectrometry)

- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak at $m/z = 198$.
- Key Fragmentation Patterns: Common fragmentation would involve the loss of the acetyl group ($[M-43]^+$) or cleavage at the C-S bond, leading to fragments corresponding to the phenylsulfonyl cation ($m/z = 141$) and the acetyl cation ($m/z = 57$).

Reactivity and Synthetic Applications

The synthetic utility of **1-(Phenylsulfonyl)propan-2-one** stems from the reactivity of its α -methylene group.^{[1][9]} The flanking electron-withdrawing groups increase the acidity of the α -protons ($pK_a \approx 11\text{-}13$ in DMSO), allowing for easy deprotonation with common bases (e.g., NaH, K_2CO_3 , NaOEt) to form a stabilized carbanion.

This carbanion is a versatile nucleophile for forming new carbon-carbon bonds.

Core Reactivity: Alkylation and Acylation

The primary application is in alkylation and acylation reactions. The generated carbanion readily reacts with a wide range of electrophiles.

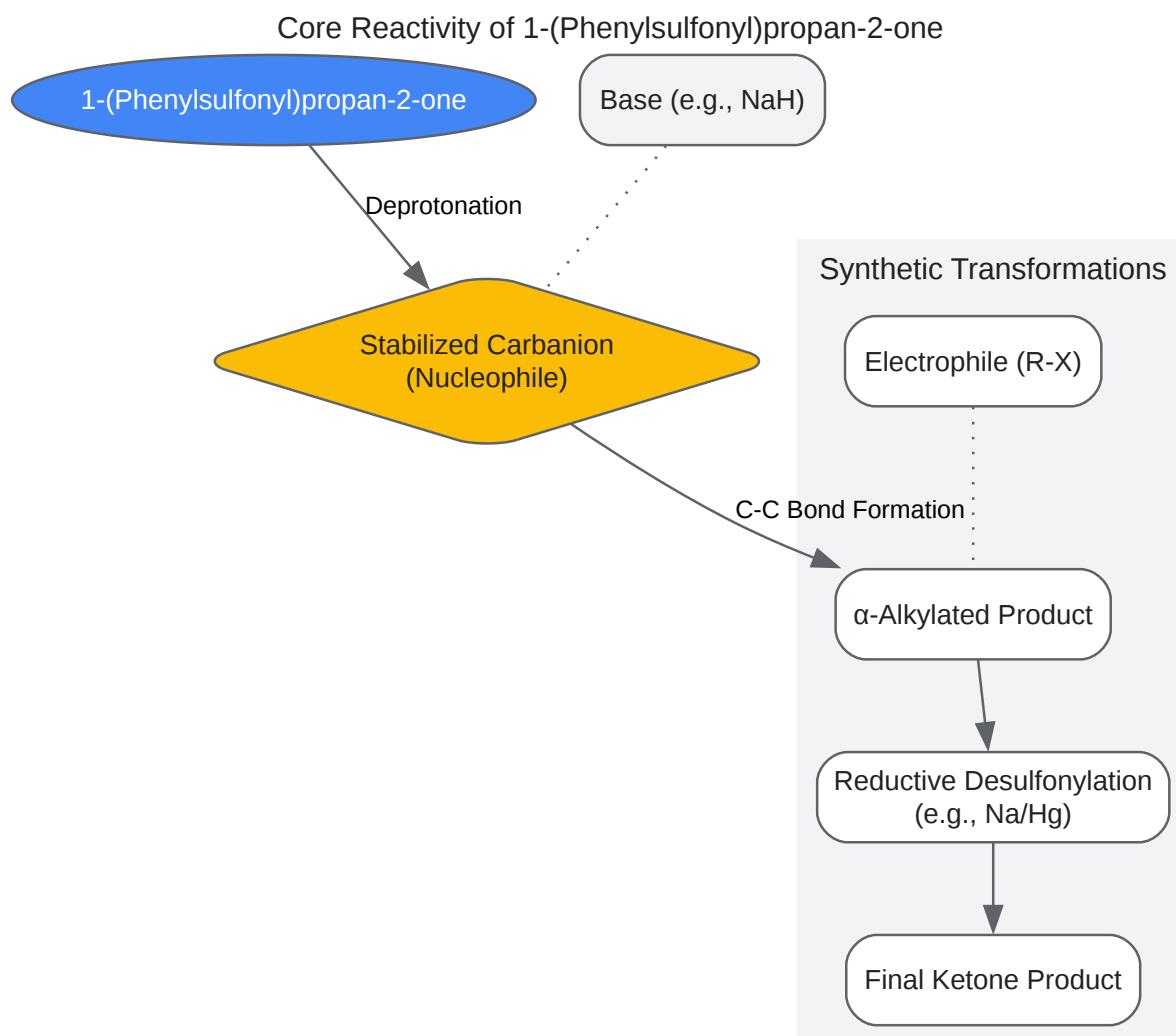
- Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces an alkyl group at the α -position. This is a cornerstone of its use as a synthetic building block.^[10]
- Acylation: Reaction with acyl chlorides or anhydrides yields β -dicarbonyl sulfones.
- Michael Addition: As a soft nucleophile, it can participate in conjugate addition reactions with α,β -unsaturated carbonyl compounds.

Desulfonylation

The phenylsulfonyl group can be removed under reductive conditions (e.g., using sodium amalgam, aluminum amalgam, or samarium iodide). This desulfonylation step is a powerful feature, as it means **1-(phenylsulfonyl)propan-2-one** can be used as a "masked" or protected equivalent of an acetone enolate. The sulfonyl group acts as an activating group to facilitate C-C bond formation and is then removed to reveal the final product.

Reactivity and Application Diagram

The diagram below illustrates the central role of the α -carbanion in synthetic transformations.



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Caption: The deprotonation and subsequent alkylation of the α -carbon.

Biological Activity and Drug Development Potential

While direct pharmacological studies on **1-(phenylsulfonyl)propan-2-one** are not extensively documented, the β -keto sulfone moiety is a recognized scaffold in medicinal chemistry.[\[11\]](#) Its structural features and chemical reactivity make it an attractive starting point or fragment for the design of novel therapeutic agents.

- **Enzyme Inhibition:** The combination of a ketone, which can interact with active site residues, and a sulfone group, which can act as a hydrogen bond acceptor, makes this scaffold suitable for designing enzyme inhibitors. For example, related structures have been investigated as inhibitors of serine hydrolases.
- **Anti-inflammatory Potential:** Sulfone-containing molecules are present in a number of anti-inflammatory drugs. The ability to easily functionalize the α -position of **1-(phenylsulfonyl)propan-2-one** allows for the systematic synthesis of libraries of new chemical entities for screening against inflammatory targets like cyclooxygenases (COX).[\[12\]](#)
- **General Bioactivity:** The benzophenone scaffold, a related structural class, is ubiquitous in molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[\[13\]](#) This suggests that derivatives of **1-(phenylsulfonyl)propan-2-one** could be explored for similar applications.

The compound serves as a versatile platform for generating molecular diversity, enabling medicinal chemists to explore structure-activity relationships (SAR) in the pursuit of new drug candidates.[\[14\]](#)[\[15\]](#)

Safety and Handling

As a laboratory chemical, **1-(Phenylsulfonyl)propan-2-one** requires careful handling in accordance with good laboratory practices. The following guidelines are based on data for structurally related compounds.

- **Personal Protective Equipment (PPE):** Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[\[9\]](#)

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Keep away from open flames and sources of ignition.[1]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][2]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-(Phenylsulfonyl)propan-2-one is more than a simple chemical reagent; it is a powerful and adaptable tool for chemical innovation. Its value lies in the predictable and versatile reactivity of its activated methylene group, which serves as a reliable handle for molecular construction. For synthetic chemists, it offers a straightforward route to complex ketone structures through facile alkylation followed by optional desulfonylation. For medicinal chemists, it represents a promising and readily diversifiable scaffold for the development of new bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in research and development.

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